6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile
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Overview
Description
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol . It is characterized by the presence of a fluoro-substituted phenoxy group attached to a hexanenitrile chain. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro-substituted phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenoxy group can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chloro-2-methyl-phenoxy)hexanenitrile
- 6-(4-Bromo-2-methyl-phenoxy)hexanenitrile
- 6-(4-Iodo-2-methyl-phenoxy)hexanenitrile
Uniqueness
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is unique due to the presence of the fluoro-substituted phenoxy group, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogen-substituted analogs .
Biological Activity
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by a fluorinated aromatic ring and a nitrile functional group, suggests potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FNO. The presence of the fluorine atom and the nitrile group enhances its chemical reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Weight | 221.26 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may influence metabolic pathways. Additionally, the fluorinated aromatic ring can enhance lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.
Enzyme Interaction
Research indicates that compounds containing nitrile groups can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The specific interactions of this compound with these enzymes warrant further investigation.
Antimicrobial Activity
A study conducted on various nitriles reported that certain derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is reasonable to hypothesize that its structure may confer similar properties due to the presence of the phenoxy group .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that compounds with similar structures may exhibit low toxicity in mammalian cell lines, indicating a potential for safe use in pharmaceuticals or agricultural applications. However, comprehensive toxicological data for this compound remains sparse.
Case Studies
- Enzymatic Degradation : Research involving Rhodococcus species has demonstrated their ability to degrade aliphatic nitriles into less harmful substances. This highlights the environmental implications of nitriles like this compound, particularly in bioremediation efforts.
- Pharmacological Investigations : A study focusing on fluorinated compounds reported enhanced activity against certain cancer cell lines when compared to their non-fluorinated counterparts. This suggests that this compound could be explored further for anticancer properties.
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKHKGAMISOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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